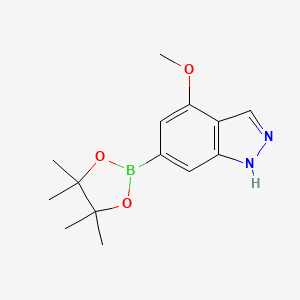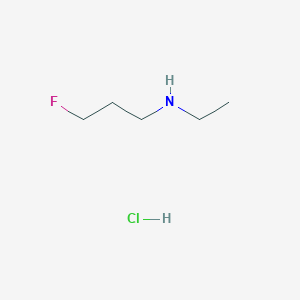
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, an imidazole ring, and a carboxamide group. The presence of the imidazole ring, a five-membered heterocyclic moiety, is particularly significant due to its wide range of chemical and biological properties .
Vorbereitungsmethoden
One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino and imidazole groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key component in many biologically active molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to various pharmacologically active compounds.
Industry: The compound is used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(2-ethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide can be compared to other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
1-amino-3-(2-ethylimidazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-9-14-5-6-15(9)8-3-4-11(13,7-8)10(12)16/h5-6,8H,2-4,7,13H2,1H3,(H2,12,16) |
InChI-Schlüssel |
HKPWTJVJPNJFJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1C2CCC(C2)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)



amine](/img/structure/B13534442.png)




![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)




